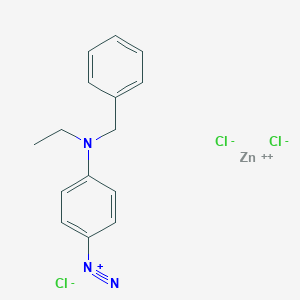

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride: is a diazonium salt that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use in organic synthesis and its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of diazonium salts, including 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, typically involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite in the presence of a strong acid like hydrochloric acid). This results in the formation of a diazonium ion . The reaction can be represented as follows:

Ar-NH2+HNO2+HCl→Ar-N2+Cl−+2H2O

Industrial Production Methods: Industrial production methods for diazonium salts often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Diazonium salts can undergo substitution reactions where the diazonium group is replaced by other nucleophiles.

Reduction Reactions: Reduction of diazonium salts with zinc and hydrochloric acid can produce benzene.

Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.

Common Reagents and Conditions:

Substitution: CuCl, CuBr, CuCN, KI, H₂O (for hydroxyl substitution).

Reduction: Zn, HCl.

Coupling: Phenol, sodium hydroxide solution.

Major Products:

Substitution: Aryl chlorides, bromides, cyanides, iodides.

Reduction: Benzene.

Coupling: Azo compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride serves as a powerful reagent in organic synthesis. Its diazonium group can participate in various reactions, including:

- Electrophilic Aromatic Substitution : The diazonium ion can be used to introduce various substituents onto aromatic rings, facilitating the synthesis of complex organic molecules.

- Coupling Reactions : It can couple with activated aromatic compounds to form azo dyes, which are widely used in textiles and pigments.

Material Science

In material science, this compound is utilized for the development of advanced materials:

- Conductive Polymers : The incorporation of diazonium salts into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronics.

- Nanomaterials : It can be used as a precursor for synthesizing functionalized nanoparticles, which have applications in catalysis and drug delivery.

Biological Research

The biological implications of this compound are significant:

- Bioconjugation : The reactive diazonium group allows for bioconjugation with biomolecules, aiding in the development of targeted drug delivery systems.

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific metabolic enzymes, making it a candidate for therapeutic research.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound in synthesizing azo dyes through electrophilic substitution reactions. The resulting azo compounds exhibited vibrant colors and stability, making them suitable for industrial applications.

Case Study 2: Development of Conductive Polymers

Research focused on incorporating this diazonium salt into poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in a conductive polymer with enhanced electrical properties. This advancement opens avenues for applications in flexible electronics and sensors.

Mecanismo De Acción

The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride involves the formation of diazonium ions, which can then participate in various chemical reactions. The diazonium group is a good leaving group, allowing for substitution reactions with nucleophiles . In coupling reactions, the diazonium ion forms a nitrogen bridge between two aromatic rings, resulting in the formation of azo compounds .

Comparación Con Compuestos Similares

- Benzenediazonium chloride

- p-(Benzylamino)benzenediazonium chloride

- p-(Ethylamino)benzenediazonium chloride

Uniqueness: 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which can influence its reactivity and applications compared to other diazonium salts.

Actividad Biológica

4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, a diazonium salt, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a diazonium group and a zinc chloride moiety, exhibits significant interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₈Cl₂N₃Zn

- CAS Number : 15280-31-6

- Molecular Weight : 348.64 g/mol

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon decomposition. The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The presence of the zinc ion also plays a crucial role in stabilizing these intermediates and facilitating their interaction with biological macromolecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that its antimicrobial properties may be linked to the disruption of bacterial cell membranes and inhibition of essential cellular processes.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its ability to modulate enzyme activity could provide therapeutic avenues for drug development.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study emphasized its potential as an alternative treatment for resistant bacterial infections.

- Cancer Cell Line Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Flow cytometry analysis indicated increased levels of apoptosis markers in treated cells.

Data Table: Biological Activity Overview

Propiedades

Número CAS |

15280-31-6 |

|---|---|

Fórmula molecular |

C30H32Cl4N6Zn |

Peso molecular |

683.8 g/mol |

Nombre IUPAC |

4-[benzyl(ethyl)amino]benzenediazonium;dichlorozinc;dichloride |

InChI |

InChI=1S/2C15H16N3.4ClH.Zn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;/h2*3-11H,2,12H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

Clave InChI |

GZWAXOPGCCVFJG-UHFFFAOYSA-J |

SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

SMILES canónico |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

15280-31-6 |

Sinónimos |

4-(benzyl(ethyl)amino)benzenediazonium zinc chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.